molecular formula C15H12BrNO B13976634 1-(4-Bromo-phenyl)-5-methoxy-1H-indole

1-(4-Bromo-phenyl)-5-methoxy-1H-indole

Cat. No.: B13976634
M. Wt: 302.16 g/mol
InChI Key: QHCNTFMXLIXVKM-UHFFFAOYSA-N
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Description

1-(4-Bromo-phenyl)-5-methoxy-1H-indole is a substituted indole derivative featuring a 4-bromophenyl group at the N1 position and a methoxy group at the C5 position of the indole ring. Indole derivatives are widely studied for their pharmacological relevance, particularly as intermediates in drug discovery and enzyme inhibitors. For example, bromophenyl-substituted indoles, such as 1-benzyl-5-bromo-1H-indole derivatives, are synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions . The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, making the compound a versatile intermediate for further functionalization.

Properties

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

IUPAC Name

1-(4-bromophenyl)-5-methoxyindole

InChI

InChI=1S/C15H12BrNO/c1-18-14-6-7-15-11(10-14)8-9-17(15)13-4-2-12(16)3-5-13/h2-10H,1H3

InChI Key

QHCNTFMXLIXVKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-phenyl)-5-methoxy-1H-indole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methoxylation processes, followed by the cyclization to form the indole structure. These processes are optimized for yield, purity, and cost-effectiveness.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-phenyl)-5-methoxy-1H-indole involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Substituents at the N1 Position

The N1 substituent significantly influences electronic properties, solubility, and biological activity. Key analogues include:

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide : Contains a benzoylphenyl group at N1 and a fluorine atom at C2. The benzoyl group introduces steric bulk and enhances π-π stacking interactions, while fluorine increases electronegativity, affecting binding affinity in enzyme inhibition .

1-(Di-tert-butylphosphino)-5-methoxy-1H-indole (1f): Features a phosphino group at N1, which is electron-rich and useful in coordination chemistry. This compound is a yellow oil (70% yield), contrasting with the crystalline solids typical of bromophenyl-substituted indoles .

1-(Difluoromethyl)-5-methoxy-1H-indole : The difluoromethyl group at N1 introduces strong electronegativity and metabolic stability, with a molecular weight of 197.18 g/mol .

Substituents on the Indole Ring

  • C5 Methoxy vs. Halogens :
    • The methoxy group in 1-(4-Bromo-phenyl)-5-methoxy-1H-indole is electron-donating, increasing electron density at C5 and directing electrophilic substitution to C3.
    • In contrast, 5-fluoroindole derivatives (e.g., compounds in ) exhibit reduced electron density at C5, favoring reactivity at other positions .
  • C3 Modifications :
    • Compounds like 1-Acetyl-5-Bromo-1H-Indol-3-Yl Acetate () feature acetylated C3 positions, which sterically hinder further substitution but enhance stability .

Key Observations :

  • Higher yields (70–84%) are achieved with phosphino-substituted indoles due to milder reaction conditions .
  • Bromophenyl and benzoylphenyl derivatives require harsh conditions (e.g., DMSO at 190°C), leading to moderate yields (37.5–50%) .

Physicochemical and Spectral Properties

Melting Points and Solubility

  • 1-(4-Bromo-phenyl)-5-methoxy-1H-indole : Likely a solid (analogous bromophenyl indoles in and have m.p. 233–250°C).
  • 1-(Di-tert-butylphosphino)-5-methoxy-1H-indole (1f): Exceptionally exists as a yellow oil, attributed to the bulky phosphino group reducing crystallinity .

NMR and IR Spectral Data

  • Methoxy Group : In 5-methoxyindoles, the methoxy proton resonates at δ ~3.8–4.0 ppm in $ ^1H $-NMR, while the C5-OCH$ _3 $ carbon appears at δ ~55–60 ppm in $ ^13C $-NMR .
  • Bromophenyl Group : Aromatic protons adjacent to bromine exhibit deshielding (δ ~7.5–7.8 ppm), and $ ^13C $-NMR shows C-Br coupling (~105–110 ppm) .
  • Phosphino Substituents: $ ^{31}P $-NMR signals for phosphinoindoles appear at δ ~49–50 ppm .

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